3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide
Brand Name: Vulcanchem
CAS No.: 111040-90-5
VCID: VC20761612
InChI: InChI=1S/C14H21N2.2BrH/c1-11-14(2,3)12-7-4-5-8-13(12)16(11)10-6-9-15;;/h4-5,7-8H,6,9-10,15H2,1-3H3;2*1H/q+1;;/p-1
SMILES: CC1=[N+](C2=CC=CC=C2C1(C)C)CCCN.Br.[Br-]
Molecular Formula: C14H22Br2N2
Molecular Weight: 378.15 g/mol

3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide

CAS No.: 111040-90-5

Cat. No.: VC20761612

Molecular Formula: C14H22Br2N2

Molecular Weight: 378.15 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide - 111040-90-5

Specification

CAS No. 111040-90-5
Molecular Formula C14H22Br2N2
Molecular Weight 378.15 g/mol
IUPAC Name 3-(2,3,3-trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide
Standard InChI InChI=1S/C14H21N2.2BrH/c1-11-14(2,3)12-7-4-5-8-13(12)16(11)10-6-9-15;;/h4-5,7-8H,6,9-10,15H2,1-3H3;2*1H/q+1;;/p-1
Standard InChI Key OSYRHQWRNZNKLZ-UHFFFAOYSA-M
SMILES CC1=[N+](C2=CC=CC=C2C1(C)C)CCCN.Br.[Br-]
Canonical SMILES CC1=[N+](C2=CC=CC=C2C1(C)C)CCCN.Br.[Br-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator